molecular formula C24H18N2 B1662088 N,9-diphenyl-9H-carbazol-3-amine CAS No. 894791-43-6

N,9-diphenyl-9H-carbazol-3-amine

Cat. No.: B1662088
CAS No.: 894791-43-6
M. Wt: 334.4
InChI Key: DZRDATNLTUIPAY-UHFFFAOYSA-N
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Description

N,9-diphenyl-9H-carbazol-3-amine: is an organic compound with the molecular formula C24H18N2 . It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

N,9-Diphenyl-9H-carbazol-3-amine is a complex organic compound that is primarily used in the field of materials science . The primary targets of this compound are organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells .

Mode of Action

The compound interacts with its targets by contributing to the electronic properties of the devices. It is known for its high electron mobility and other beneficial electronic characteristics . These properties make it a valuable component in the manufacture of organic electronic devices.

Biochemical Pathways

As an organic semiconductor, this compound plays a crucial role in the electron transport pathway in organic electronic devices. It helps facilitate the movement of electrons, thereby enhancing the efficiency and stability of these devices .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its physical and chemical properties. The compound has a molecular weight of 334.41 , a melting point of 160 °C , and a predicted boiling point of 553.1±32.0 °C . Its density is predicted to be 1.14±0.1 g/cm3 . These properties can influence its behavior in different environments and applications.

Result of Action

The use of this compound in organic electronic devices can result in improved device performance. Specifically, it can lead to higher efficiency and stability in OLEDs and organic solar cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its physical state and, consequently, its performance in electronic devices. Furthermore, the compound’s stability and efficacy can be influenced by factors such as humidity and light exposure. Therefore, proper storage and handling conditions are crucial for maintaining its optimal performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,9-diphenyl-9H-carbazol-3-amine typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve:

    Catalyst: Palladium acetate

    Ligand: Triphenylphosphine

    Solvent: Toluene or dimethylformamide

    Base: Potassium carbonate

    Temperature: 100-120°C

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,9-diphenyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like bromine or chlorine under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Bromine in acetic acid

Major Products:

    Oxidation: Carbazole-3,6-dione derivatives

    Reduction: N-phenylcarbazole derivatives

    Substitution: Halogenated carbazole derivatives

Scientific Research Applications

N,9-diphenyl-9H-carbazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with anticancer and antimicrobial properties.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge-transport properties.

Comparison with Similar Compounds

  • N-phenylcarbazole
  • 9-phenylcarbazole
  • 3,6-diphenylcarbazole

Comparison: N,9-diphenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it offers better performance in applications like OLEDs and biological imaging due to its enhanced stability and charge-transport characteristics.

Properties

IUPAC Name

N,9-diphenylcarbazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRDATNLTUIPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733066
Record name N,9-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894791-43-6
Record name N,9-Diphenyl-9H-carbazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,9-Diphenyl-9H-carbazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 500 mL three-neck flask were added 19 g (60 mmol) of 3-bromo-9-phenylcarbazole, 340 mg (0.6 mmol) of bis(dibenzylideneacetone)palladium (0), 1.6 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium tert-butoxide, and the atmosphere in the flask was substituted with nitrogen. Thereafter, 110 mL of dehydrated xylene and 7.0 g (75 mmol) of aniline were added to the mixture. This mixture was heated and stirred for 7.5 hours at 90° C. After the reaction was completed, about 500 mL of hot toluene was added to the solution, and this solution was filtered through Florisil, alumina, and celite. The obtained filtrate was concentrated, and hexane and ethyl acetate were added to the residue, which was followed by irradiation with ultrasound. A solid precipitated was collected by suction filtration and dried to give 15 g (75% yield) of N-phenyl-(9-phenyl-9H-carbazol-3-yl)amine (abbreviation: PCA) as cream colored powder. By a nuclear magnetic resonance measurement (NMR), it was confirmed that this compound was N-phenyl-(9-phenyl-9H-carbazol-3-yl)amine (abbreviation: PCA).
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 110 mL of dehydrated xylene and 7.0 g (75 mmol) of aniline were added to a mixture of 19 g (60 mmol) of 3-bromo-9-phenylcarbazole, 340 mg (0.6 mmol) of bis(dibenzylideneacetone)palladium (0), 1.6 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium-tert-butoxide. This mixture was stirred under a nitrogen atmosphere for 7.5 hours while heating at 90° C. After the termination of the reaction, about 500 mL of hot toluene was added to the suspension and this suspension was filtered through florisil, alumina, and Celite®. The obtained filtrate was concentrated, and its residue is mixed with hexane-ethyl acetate and irradiated with an ultrasonic wave. The obtained suspension was filtered and the residue was dried to obtain 15 g (yield: 75%) of 3-(N-phenylamino)-9-phenylcarbazole which was cream-colored powder. NMR data are shown below. 1H-NMR (300 MHz, CDCl3): δ=6.84 (t, J=6.9, 1H), 6.97 (d, J=7.8, 2H), 7.20-7.61 (m, 13H), 7.90 (s, 1H), 8.04 (d, J=7.8, 1H). A 1H-NMR chart is shown in FIG. 25, and an enlarged view of a portion of 5.0 ppm to 9.0 ppm in FIG. 25 is shown in FIG. 26.
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
340 mg
Type
catalyst
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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